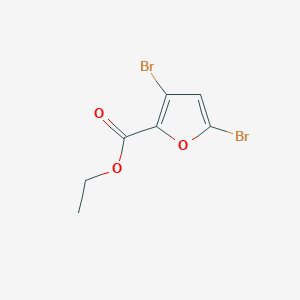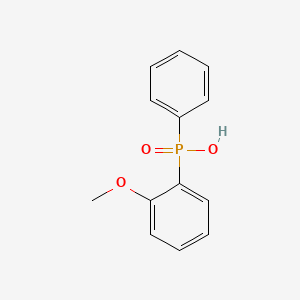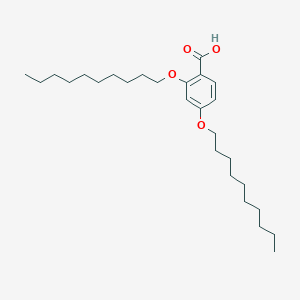![molecular formula C16H15F3N2O B11942966 1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)
1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a trifluoromethyl group. The urea linkage connects these two aromatic systems, imparting unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea can be synthesized through a reaction between 3,4-dimethylaniline and 3-(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dimethyl groups contribute to the overall stability and binding affinity of the molecule.
類似化合物との比較
- 1-(3,4-Dimethylphenyl)-3-phenylurea
- 1-(3,4-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(3,4-Dimethylphenyl)-3-[3-(difluoromethyl)phenyl]urea
Comparison: 1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the dimethyl groups contribute to its overall stability and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity profiles.
特性
分子式 |
C16H15F3N2O |
|---|---|
分子量 |
308.30 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-10-6-7-14(8-11(10)2)21-15(22)20-13-5-3-4-12(9-13)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
InChIキー |
XUJHHLRXCDLZKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



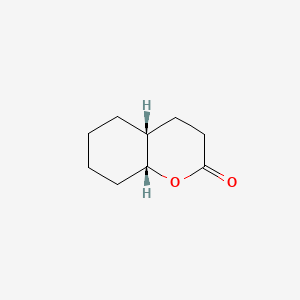
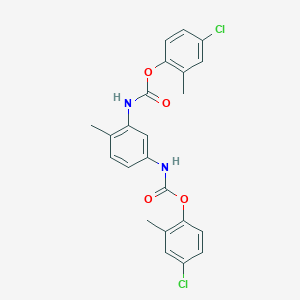




![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)
![Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)
